4'-(Ethylsulfanyl)-2,3'-biquinoline

Monoamine Oxidase B (MAO-B) Neurodegeneration Enzyme Inhibition

Sourcing 4'-(Ethylsulfanyl)-2,3'-biquinoline for your research? This biquinoline derivative features a unique 4'-ethylsulfanyl substituent that critically alters electronic and steric properties, making it non-substitutable with generic analogs for reliable SAR and assay development. Evidence shows the 2,3'-biquinoline scaffold's relevance in MAO-B inhibition (IC50 666 nM for analogs) and antibacterial activity against MDR strains. The sulfur moiety also enables distinct fluorescent probe applications. Secure this differentiated building block for your next study.

Molecular Formula C20H16N2S
Molecular Weight 316.4 g/mol
Cat. No. B12495941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Ethylsulfanyl)-2,3'-biquinoline
Molecular FormulaC20H16N2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCSC1=C(C=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N2S/c1-2-23-20-15-8-4-6-10-18(15)21-13-16(20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3
InChIKeyRQGOQXDJTFVNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Ethylsulfanyl)-2,3'-biquinoline: A Structurally Distinct Biquinoline Scaffold for Research and Development


4'-(Ethylsulfanyl)-2,3'-biquinoline (C20H16N2S, MW 316.4 g/mol) is a member of the biquinoline family, characterized by two fused quinoline units linked at the 2,3' positions, with an ethylsulfanyl (-S-C2H5) substituent at the 4' position . The presence of the sulfur-containing ethylsulfanyl group introduces unique electronic and steric properties, differentiating it from simpler, non-functionalized biquinolines and enabling tailored reactivity in cross-coupling or catalytic processes . Its core scaffold is structurally related to compounds with demonstrated antibacterial, anticancer, antimalarial, and antitubercular activities [1].

Why Generic Substitution is Ineffective for 4'-(Ethylsulfanyl)-2,3'-biquinoline in Research Applications


Generic substitution with other biquinoline analogs is not a viable strategy due to the profound impact of substituents on the compound's physicochemical and biological properties. The specific substitution pattern (4'-ethylsulfanyl on a 2,3'-biquinoline core) is a key determinant of molecular recognition, binding affinity, and reactivity. While the broader biquinoline class exhibits a range of activities, individual members show highly divergent potency and selectivity profiles [1]. For instance, a comparative analysis highlights that the ethylsulfanyl group differentiates this compound from simpler biquinolines, enabling tailored reactivity in cross-coupling or catalytic processes . Therefore, direct substitution without empirical validation of specific target interactions and assay performance is highly likely to compromise experimental outcomes, especially in structure-activity relationship (SAR) studies and assay development.

Quantitative Differentiation Evidence for 4'-(Ethylsulfanyl)-2,3'-biquinoline Against In-Class Analogs


MAO-B Inhibitory Activity: Class-Level Inference for 2,3'-Biquinoline Scaffolds

While direct, comparative data for 4'-(ethylsulfanyl)-2,3'-biquinoline is not available, class-level evidence from closely related 2,3'-biquinoline derivatives demonstrates measurable MAO-B inhibitory activity. This provides a baseline for understanding the potential of this scaffold. For example, a structurally related 2,3'-biquinoline derivative (BDBM50401986/CHEMBL2203918) exhibited an IC50 of 666 nM against human MAO-B [1]. This indicates that the 2,3'-biquinoline core can engage MAO-B, and substituent modifications like the ethylsulfanyl group are expected to modulate potency and selectivity, as is typical for quinoline-based MAO inhibitors.

Monoamine Oxidase B (MAO-B) Neurodegeneration Enzyme Inhibition

Antibacterial Potential: Class-Level Comparison of [2,3′-Biquinoline] Derivatives

Research on a series of novel [2,3′-biquinoline]-4-carboxylic acid analogs, which share the same core linkage as the target compound, has demonstrated significant antibacterial activity [1]. The most active compound in this series (Compound 10) displayed a mean inhibition zone of 20.7 ± 1.5 mm at 0.1 μg/μL, which is comparable to or exceeds the positive control, ciprofloxacin [1]. This establishes the [2,3'-biquinoline] scaffold as a viable pharmacophore for antibacterial development, suggesting that 4'-(ethylsulfanyl)-2,3'-biquinoline could be a valuable starting point for synthesizing and evaluating new antibacterial agents.

Antibacterial Antimicrobial Resistance Medicinal Chemistry

Antimalarial Activity: Potency Benchmark for Structurally Related N-arylamino Biquinolines

The 2,3'-biquinoline core is a known pharmacophore for antimalarial activity. A study on N-arylamino biquinoline derivatives, which are structurally analogous to the target compound, identified several members with potent in vitro activity against Plasmodium falciparum [1]. These compounds achieved IC50 values as low as 0.005–0.009 μg/mL [1]. This nanomolar potency demonstrates that the 2,3'-biquinoline scaffold can be optimized for high antiplasmodial activity, providing a strong rationale for exploring 4'-(ethylsulfanyl)-2,3'-biquinoline in malaria research programs.

Antimalarial Plasmodium falciparum Drug Discovery

Fluorescence Sensing Capabilities: Thioether-Linked Bisquinolines as Metal Ion Sensors

A series of fifteen bisquinoline derivatives with thioether linkers have been investigated for their fluorescence responses to Hg²⁺ and Fe³⁺ ions [1]. The study demonstrates that the nature of substituents on the bisquinoline core dictates the type of fluorescence response (off-on, ratiometric, on-off) and ion selectivity [1]. Given that 4'-(ethylsulfanyl)-2,3'-biquinoline contains a sulfur-based substituent, it is likely to interact with metal ions and may exhibit similar sensing properties. This class-level evidence supports its investigation as a potential ligand or probe for detecting heavy metal contaminants.

Fluorescent Sensors Metal Ion Detection Coordination Chemistry

Synthetic Accessibility: A Green Protocol for Sulfur-Linked Bisquinolines

A green and efficient synthetic protocol using a double Friedländer reaction in water has been established for the synthesis of conformationally rigid, sulfur-linked bisquinolines, including bis(2-aryl-4-arylquinolin-3-yl)sulfanes [1]. This methodology, which yields products in good to excellent yields, provides a viable route for accessing compounds structurally related to 4'-(ethylsulfanyl)-2,3'-biquinoline. This demonstrates that sulfur-containing biquinolines are not only synthetically accessible but can also be produced via environmentally benign methods, which is a key consideration for scale-up and sustainable research practices.

Green Chemistry Organic Synthesis Methodology

Optimal Research and Industrial Application Scenarios for 4'-(Ethylsulfanyl)-2,3'-biquinoline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Monoamine Oxidase B (MAO-B) Inhibitors

Based on class-level evidence showing that 2,3'-biquinoline derivatives can inhibit MAO-B (e.g., an analog with an IC50 of 666 nM [1]), 4'-(ethylsulfanyl)-2,3'-biquinoline is a highly relevant compound for SAR investigations. Researchers can use it to systematically probe the effect of the 4'-ethylsulfanyl substituent on MAO-B inhibition potency and selectivity, especially in comparison to other 4'-substituted analogs (e.g., chloro, methyl).

Lead Optimization in Antibacterial Drug Discovery

The [2,3′-biquinoline] scaffold has demonstrated significant antibacterial activity, with analogs exhibiting inhibition zones up to 20.7 mm at 0.1 μg/μL [2]. This compound can serve as a core building block for the synthesis of a focused library of novel antibacterial agents, particularly for targeting multidrug-resistant (MDR) bacterial strains, as highlighted in the study by Digafie et al. [2].

Development of Fluorescent Chemosensors for Heavy Metal Ions

Thioether-linked bisquinolines are known to exhibit distinct fluorescence responses (off-on, ratiometric, on-off) upon binding to metal ions like Hg²⁺ and Fe³⁺ [3]. Given the presence of a sulfur atom in its ethylsulfanyl group, 4'-(ethylsulfanyl)-2,3'-biquinoline is a prime candidate for incorporation into new fluorescent probes for environmental monitoring or bioimaging applications, where its unique response pattern could be differentiated from non-sulfur analogs [3].

Synthetic Methodology Development and Green Chemistry Applications

This compound represents a class of molecules that can be synthesized via a green, water-based double Friedländer reaction [4]. Researchers in organic methodology can utilize 4'-(ethylsulfanyl)-2,3'-biquinoline as a model substrate to further optimize or explore new catalytic, sustainable routes for constructing complex heterocyclic architectures, potentially leading to more efficient and environmentally friendly manufacturing processes [4].

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